![molecular formula C7H8N4 B13974932 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,3-diaminopyridine derivatives, which undergo cyclization in the presence of acetic anhydride . Another approach involves the use of molecular iodine for sp3 C-H amination reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using zinc and ammonium formate in methanol.
Substitution: Nucleophilic substitution reactions are common, especially when using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Zinc and ammonium formate in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby affecting cellular energy balance .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its role as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,5-a]pyridine: Used in the development of anti-cancer drugs and optoelectronic devices.
Imidazo[1,2-a]pyridine: Employed in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine stands out due to its unique structural features and broad range of biological activities. Its ability to modulate GABA A receptors and influence multiple cellular pathways makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,8H2,1H3 |
InChI Key |
FGKWQMFJYKPZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



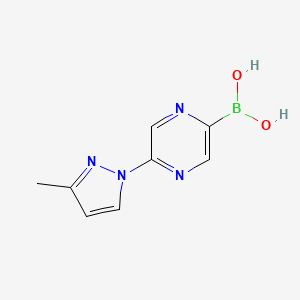
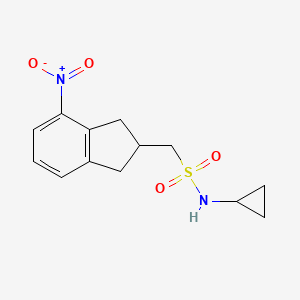
![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
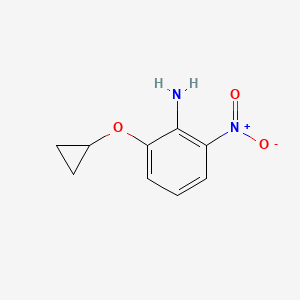

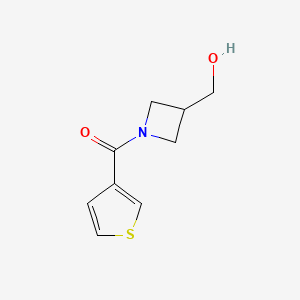
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)

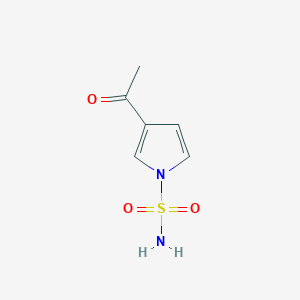
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
